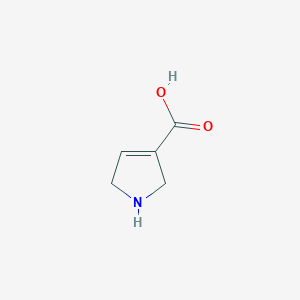

2,5-Dihydro-1H-pyrrole-3-carboxylic acid

Description

Contextualization within the Pyrrole (B145914) Heterocyclic System

The pyrrole heterocyclic system is a cornerstone of organic chemistry, characterized by a five-membered ring containing four carbon atoms and one nitrogen atom. britannica.com The parent compound, pyrrole (C₄H₅N), is an aromatic heterocycle, a property conferred by the delocalization of the nitrogen atom's lone pair of electrons across the ring, creating a stable 6π-electron system that satisfies Hückel's rule. wikipedia.orglibretexts.orgnumberanalytics.com This aromaticity is a defining feature, influencing its chemical reactivity and stability. wikipedia.org The pyrrole ring is a fundamental structural motif in a vast array of critically important biological molecules, including heme in hemoglobin, chlorophyll, and certain alkaloids and amino acids like proline. britannica.comuop.edu.pk

2,5-Dihydro-1H-pyrrole-3-carboxylic acid, also known as 3,4-dehydroproline, is a specific derivative within this family. hmdb.ca It represents a partially saturated version of a pyrrole carboxylic acid, meaning one of the double bonds of the aromatic pyrrole ring has been reduced. This modification disrupts the full aromaticity of the parent pyrrole, resulting in a "pyrroline" core structure. hmdb.ca Specifically, it is classified as an α-amino acid because the ring's nitrogen atom is attached to the carbon atom immediately adjacent to the carboxylic acid group. hmdb.ca This structural arrangement, intermediate between the fully aromatic pyrrole and the fully saturated pyrrolidine (B122466) ring, imparts a distinct conformational rigidity and chemical character, making it a subject of interest for synthetic applications.

| Property | This compound | Pyrrole | Pyrrole-3-carboxylic acid |

| Chemical Formula | C₅H₇NO₂ | C₄H₅N | C₅H₅NO₂ |

| Molar Mass | 113.11 g·mol⁻¹ | 67.09 g·mol⁻¹ | 111.10 g·mol⁻¹ |

| CAS Number | 4043-88-3 (for S-enantiomer) bldpharm.com | 109-97-7 | 931-03-3 sigmaaldrich.com |

| Classification | Pyrroline (B1223166), α-Amino Acid hmdb.ca | Aromatic Heterocycle wikipedia.orgnumberanalytics.com | Aromatic Heterocycle sigmaaldrich.com |

| Key Structural Feature | Partially saturated five-membered nitrogen heterocycle | Aromatic five-membered nitrogen heterocycle | Aromatic pyrrole ring with a carboxyl group |

Significance as a Privileged Scaffold in Synthetic Chemistry

In medicinal chemistry, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets. mdpi.com These scaffolds serve as valuable templates for designing libraries of new compounds with a higher probability of biological activity. nih.govfrontiersin.org The pyrrole ring and its derivatives are widely recognized as privileged structures, owing to their prevalence in natural products and clinically successful drugs. britannica.comfrontiersin.org For example, the substructure of pyrrole-3-carboxylic acid is central to major pharmaceuticals like Atorvastatin and Sunitinib. mdpi.com

This compound functions as such a privileged scaffold. Its significance stems from several key attributes:

Conformational Constraint: As a cyclic, non-proteinogenic amino acid analog, it introduces conformational rigidity when incorporated into peptide chains. This constraint can enhance binding affinity to target receptors and improve metabolic stability compared to more flexible, linear structures.

Three-Dimensional Diversity: The non-planar pyrroline ring provides a defined three-dimensional geometry. This scaffold can be chemically modified at multiple positions (the nitrogen atom, the carboxylic acid, and the double bond) to orient functional groups in specific spatial arrangements, facilitating targeted interactions within protein binding pockets.

Bio-isosteric Replacement: It can act as a bio-isostere for proline or other amino acids in peptidomimetics, helping to probe structure-activity relationships and develop new therapeutic agents. Related pyrrolinone structures have been identified as mimics of the peptide backbone. nih.gov

The utility of this scaffold is evident in research demonstrating that related pyrrolin-4-ones possess biological activities, including antimalarial and HIV-1 protease inhibitory effects. mdpi.com

Overview of Academic Research Trajectories

Academic research involving this compound and its derivatives primarily follows trajectories in synthetic methodology development and medicinal chemistry applications.

Synthetic Chemistry: A significant focus of research is the development of efficient and stereoselective synthetic routes to produce this and related compounds. As a chiral molecule, controlling the stereochemistry is often crucial for its ultimate biological application. Reported methodologies include:

Ring-Closing Metathesis (RCM): A short and efficient synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid has been described starting from N-Boc-diallylamine, utilizing RCM as a key step. carbogen-amcis.com

Enamine Cyclization: Researchers have synthesized related structures, such as 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide, through the cyclization of glycine-derived enamino amides. mdpi.com

Continuous Flow Synthesis: To improve efficiency and scalability, one-step continuous flow methods have been developed for producing highly substituted pyrrole-3-carboxylic acids, demonstrating a move towards modern, streamlined synthetic processes. syrris.com

| Research Focus | Key Method/Approach | Starting Materials (Example) | Product Type (Example) | Reference |

| Asymmetric Synthesis | Ring-Closing Metathesis (RCM) & Enzymatic Resolution | N-Boc-diallylamine | (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid | carbogen-amcis.com |

| Scaffold Synthesis | Enamine Cyclization | Glycine-derived enamino amide | 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide | mdpi.com |

| Process Chemistry | Continuous Flow Synthesis | tert-Butyl acetoacetates, amines, 2-bromoketones | Substituted pyrrole-3-carboxylic acids | syrris.com |

Medicinal Chemistry: The primary application of this scaffold is as a building block for the discovery of new therapeutic agents. Research trajectories are aimed at leveraging its privileged structural features to design molecules for specific biological targets. For example, libraries of pyrrole-3-carboxamides have been synthesized and explored for their activity as cannabinoid receptor 1 (CB1) inverse agonists. syrris.com The use of this compound as a constrained proline analog in peptidomimetics remains a key strategy in the pursuit of novel drugs with improved pharmacological profiles.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dihydro-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-5(8)4-1-2-6-3-4/h1,6H,2-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXLSRPKPVZWLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,5 Dihydro 1h Pyrrole 3 Carboxylic Acid and Its Analogs

Convergent and Divergent Synthetic Routes

The construction of the 2,5-dihydro-1H-pyrrole-3-carboxylic acid scaffold can be achieved through both convergent and divergent synthetic pathways. Convergent strategies involve the assembly of the heterocyclic ring from several fragments in the later stages of the synthesis, while divergent approaches focus on modifying a common intermediate to generate a library of analogs.

Ring-Closing Metathesis (RCM) Approaches

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of various heterocyclic compounds, including 2,5-dihydropyrroles. researchgate.net This method involves the intramolecular cyclization of a diene precursor in the presence of a metal catalyst, typically ruthenium-based, to form a cyclic olefin.

Ruthenium catalysts, particularly Grubbs' first and second-generation catalysts, are widely employed for the RCM-based synthesis of 2,5-dihydro-1H-pyrrole-3-carboxylates. rsc.orgrsc.org These reactions are often efficient and proceed under mild conditions. researchgate.net For instance, the cyclization of diallylamine (B93489) derivatives can lead to the formation of the corresponding pyrrolidine (B122466) derivatives in high yields. researchgate.net The use of continuous flow technology has further enhanced the efficiency of these cyclizations, allowing for short reaction times and high yields. rsc.orgresearchgate.net A key step in one reported synthesis involves a ruthenium-catalyzed RCM with a residence time of just one minute at 120 °C in a continuous flow setup, demonstrating a highly efficient route to 2,5-dihydro-1H-pyrrole-3-carboxylates. rsc.orgresearchgate.net

A study demonstrated the conversion of 10 grams of a diene precursor to the desired heterocycle in 37 minutes with a 91% yield using a continuous flow system. rsc.orgresearchgate.net This highlights the scalability and efficiency of ruthenium-catalyzed RCM.

The efficiency and outcome of RCM reactions can be significantly influenced by various factors, including the choice of catalyst, solvent, and temperature. For example, dimethyl carbonate has been identified as an effective and environmentally friendly solvent for ruthenium-catalyzed RCM in continuous flow systems. rsc.orgresearchgate.net

Optimization studies have been conducted to enhance the yield of the desired RCM product while minimizing side reactions. Key findings include the impact of temperature and the thermal stability of the catalyst. For instance, in the synthesis of cyclic peptides involving tyrosine(O-allyl), optimized conditions using either a second-generation Grubbs catalyst with phenol (B47542) at 40°C or a second-generation Hoveyda-Grubbs catalyst without phenol at the same temperature resulted in high yields of the desired RCM product (80%). nih.gov The addition of soluble metal scavengers in a flow system can also effectively reduce ruthenium contamination in the final product to levels below 5 ppm. researchgate.net

Table 1: Optimization of RCM Reaction Conditions

| Catalyst | Additive | Temperature (°C) | Yield of RCM Product | Reference |

| Grubbs II | Phenol | 40 | 80% | nih.gov |

| Hoveyda-Grubbs II | None | 40 | 80% | nih.gov |

The stereochemical outcome of RCM reactions can be controlled to produce specific diastereomers or enantiomers of this compound and its analogs. The steric properties of substituents on the starting diene can influence the diastereoselectivity of the cyclization. nih.gov For example, in the synthesis of dihydropyrans, the choice of protecting group on a nearby hydroxyl function influenced which diastereomer was preferentially formed. nih.gov

Furthermore, the use of chiral catalysts has enabled the development of enantioselective RCM reactions. Dirhodium tetracarboxylate catalysts have shown high enantio- and diastereoselectivity in the C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole. nih.gov Specifically, Rh₂(S- or R-PTAD)₄ has been identified as an optimal chiral catalyst, yielding products with high diastereomeric ratios (>20:1) and enantiomeric excesses (97% ee). nih.gov

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical approach to synthesizing complex molecules like pyrrole (B145914) derivatives. rsc.org These reactions are particularly valuable for creating diverse libraries of compounds for drug discovery.

Several three-component reactions have been developed for the synthesis of functionalized pyrroles. nih.govrsc.org One such protocol involves the reaction of α-hydroxyketones, oxoacetonitriles, and primary amines to produce N-substituted 2,3,5-functionalized 3-cyanopyrroles with high selectivity and yields up to 90%. nih.gov This reaction proceeds under mild conditions, using acetic acid as a catalyst in ethanol (B145695) at 70°C. nih.gov

Another efficient one-pot, three-component reaction for the synthesis of 1H-pyrrol-3(2H)-ones utilizes 2,3-diketo esters, amines, and ketones. acs.org This method, which uses trifluoroacetic acid as an additive in acetonitrile (B52724), provides a library of these pyrrole derivatives in moderate to good yields and tolerates a good range of functional groups. acs.org

Table 2: Examples of Three-Component Cyclization Reactions for Pyrrole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Catalyst/Conditions | Reference |

| α-Hydroxyketone | Oxoacetonitrile | Primary Amine | N-substituted 2,3,5-functionalized 3-cyanopyrrole | Acetic acid, Ethanol, 70°C | nih.gov |

| 2,3-Diketo Ester | Amine | Ketone | 1H-pyrrol-3(2H)-one | Trifluoroacetic acid, Acetonitrile | acs.org |

Organocatalytic and Asymmetric Synthesis

The development of asymmetric methods to control the stereochemistry of dihydropyrrole synthesis is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form.

Enantioselective Michael Additions for Dihydropyrrole Derivatives

Organocatalytic enantioselective Michael additions represent a powerful strategy for the construction of chiral dihydropyrrole precursors. Cinchona alkaloid derivatives have been effectively used to promote the Michael addition of N-heterocycles to nitroolefins, yielding adducts with moderate to high enantioselectivities. nih.gov Similarly, acrylic esters, thioesters, and N-acryloyl pyrrole have been identified as effective electrophiles in Michael additions with β-keto ester pronucleophiles, catalyzed by bifunctional cinchona alkaloid-derived organocatalysts, achieving enantiomeric excesses up to 98%. nih.gov

Chiral Catalyst Development and Ligand Design

The rational design of chiral catalysts and ligands is central to achieving high enantioselectivity. While C2-symmetric ligands have historically dominated the field, nonsymmetrical modular P,N-ligands have emerged as highly effective alternatives in many metal-catalyzed reactions. nih.govresearchgate.net These ligands modify the metal center's reactivity and selectivity, favoring the formation of one enantiomer. nih.gov The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize catalyst performance for a specific transformation. nih.govutexas.edu

Recent advancements include the development of Si-centered spirodiphosphine (Si-SDP) ligands, which have shown superior reactivity in the Rh-catalyzed enantioselective hydrosilylation/cyclization of 1,6-enynes to generate chiral pyrrolidines with high yields and enantioselectivity. nih.gov The design of such privileged ligands, which are effective for a variety of reactions, remains a key goal in asymmetric catalysis. utexas.edu

Cascade and Tandem Reaction Sequences

Cascade and tandem reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, provide a highly efficient route to complex molecular architectures from simple precursors. ub.edu These processes are instrumental in achieving molecular diversity and complexity in a step-economical fashion.

Organocatalytic cascade reactions initiated by trienamine activation have been developed for the synthesis and diversification of privileged structures. mdpi.com This strategy allows for a sequence of reactions, incorporating dienophiles with nucleophilic functionality, to access complex polycyclic compounds. mdpi.com Another example involves a cascade 1,3-sulfinate migration/annulation triggered by the formation of an α-imino carbene to regioselectively synthesize dihydropyrroles. researchgate.net

Enzyme-based cascade reactions are also gaining prominence. A one-pot tandem reaction using galactose oxidase and aldehyde oxidase has been employed for the synthesis of furandicarboxylic acid (FDCA) from hydroxymethylfurfural, showcasing the potential of biocatalysis in generating valuable chemicals. rsc.org

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into synthetic methodologies aims to reduce the environmental impact of chemical processes. This includes the use of safer solvents, minimizing waste, and developing more energy-efficient reaction conditions. semanticscholar.orgrsc.org

Continuous Flow Reaction Architectures

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as enhanced heat and mass transfer, improved safety for highly exothermic reactions, and the potential for automation and scale-up. nih.govuc.pt

A one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported. syrris.comresearchgate.netnih.gov This method ingeniously utilizes the HBr generated as a byproduct in the Hantzsch reaction to hydrolyze the tert-butyl ester in situ within a single microreactor. syrris.comresearchgate.netnih.gov This flow process has been shown to be more efficient than the corresponding batch synthesis, providing higher yields in a shorter time frame. nih.govsyrris.com For instance, 850 mg of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid was produced in a 2.5-hour flow time with a 63% yield. nih.gov

The Paal-Knorr cyclocondensation of 1,4-diketones with amines, often a highly exothermic reaction, has also been successfully performed under continuous flow conditions, allowing for better thermal control and achieving quantitative conversion in a short reaction time. uc.pt

Catalyst-Free and Solvent-Free Methodologies (e.g., Ball Milling)

The development of synthetic methods that operate without the need for catalysts and solvents is a cornerstone of green chemistry, aiming to reduce environmental impact and improve economic viability. Ball milling has emerged as a prominent mechanochemical technique that aligns with these principles. It offers a simple, cost-effective, and environmentally friendly alternative to traditional solvent-based methods for the synthesis of heterocyclic compounds. researchgate.netrroij.com

A notable application of this technique is the high-yielding, one-pot, three-component synthesis of 2-oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acid derivatives, which are close analogs of this compound. rroij.comrroij.com This method involves the direct condensation of equimolar amounts of a phenacyl bromide or phenacyl cyanide derivative, malonic acid, and a primary amine through planetary ball milling. rroij.com The reactions proceed to completion in a short duration, typically around 30 minutes, without the addition of any solvent or catalyst, and the products are often obtained in a pure form, negating the need for further purification. rroij.comresearchgate.net This approach not only simplifies the synthetic process but also presents significant environmental and economic advantages by eliminating waste from solvents and catalysts. rroij.comrroij.com

The progress of these mechanochemical reactions can be monitored by taking small aliquots at intervals and analyzing them using techniques like thin-layer chromatography (TLC). researchgate.net The broad applicability of this method has been demonstrated through the synthesis of a variety of functionalized pyrrole and dihydropyridine (B1217469) derivatives. researchgate.net

| Entry | Amine Reactant | Product | Milling Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline | 2-Oxo-1,5-diphenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid | 30 | Not specified, but described as high-yielding |

| 2 | Benzylamine | 1-Benzyl-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid | Not specified | Not specified, but described as high-yielding |

| 3 | p-Toluidine | 2-Oxo-5-phenyl-1-p-tolyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid | Not specified | Not specified, but described as high-yielding |

| 4 | 4-Bromoaniline | 1-(4-Bromophenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid | Not specified | Not specified, but described as high-yielding |

Microwave-Assisted and Photochemical Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. pensoft.netpensoft.net This technique has been successfully applied to the synthesis of various pyrrole and dihydropyrrole derivatives. nih.govnih.gov For instance, the Paal-Knorr condensation, a classical method for pyrrole synthesis, can be significantly expedited using microwave irradiation. pensoft.netorganic-chemistry.org

The synthesis of polysubstituted pyrroles and thiophenes from 1,4-diketones has been achieved in good yields through microwave-assisted Paal-Knorr condensation. organic-chemistry.org This method often involves heating the reactants in the presence of a weak acid, such as acetic acid, in a microwave reactor for a few minutes. pensoft.net The versatility of this approach allows for the preparation of a diverse library of heterocyclic compounds. organic-chemistry.org While specific examples for the direct synthesis of this compound are not extensively documented, the successful application of MAOS to the synthesis of related dihydropyrrole structures suggests its potential for this target molecule. nih.gov

| Diketone Reactant | Amine Reactant | Conditions | Time (min) | Yield (%) |

|---|---|---|---|---|

| β-Ketoester derived 1,4-diketone | Various primary amines | Acetic acid, MW, 120-150 °C | 2-10 | 65-89 |

Photochemical synthesis offers another advanced methodology for the preparation of pyrrole derivatives. A relevant example is the photochemical desulfurization of 2,5-dihydro-1H-pyrrole-2-thiones. rsc.org Irradiation of these thiones in the presence of a base like triethylamine (B128534) can lead to the formation of the corresponding pyrroles. rsc.org The outcome of the reaction, whether it be desulfurization to the pyrrole or reduction to the pyrrolidine-2-thione, is dependent on the substituent on the nitrogen atom. This method provides a pathway to pyrrole structures from readily accessible dihydro-pyrrole-thione precursors under mild, light-induced conditions.

Atom Economy and Environmental Impact Assessments

The principles of green chemistry are increasingly being integrated into the development of new synthetic methodologies, with a focus on minimizing waste and environmental impact. researchgate.net Atom economy is a key metric in this regard, measuring the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com The Paal-Knorr synthesis, for example, is considered to have a high atom economy as the only byproduct is water. organic-chemistry.org

Mechanochemical methods like ball milling inherently offer significant environmental advantages. researchgate.net By eliminating the need for bulk solvents, they drastically reduce the generation of volatile organic compounds (VOCs) and the associated costs and environmental hazards of solvent use and disposal. researchgate.net Life Cycle Assessment (LCA) studies comparing mechanochemical synthesis with traditional solvent-based methods have demonstrated a substantial reduction in environmental impact across various metrics, including climate change, and human and ecological health. rroij.com

A quantitative measure of the environmental impact of a chemical process is the Environmental Factor (E-factor), which is the ratio of the mass of waste generated to the mass of the desired product. Mechanochemical processes often exhibit significantly lower E-factors compared to their solvent-based counterparts. For instance, the E-factor for a mechanochemical amide synthesis was found to be half of that for the same reaction carried out in a solvent. rsc.org These assessments underscore the sustainability benefits of adopting advanced, solvent-free synthetic strategies like ball milling for the production of this compound and its analogs.

| Methodology | Key Environmental/Economic Advantages | Relevant Metrics |

|---|---|---|

| Ball Milling | Solvent-free, catalyst-free, reduced energy consumption, high yields, simple workup. researchgate.netrroij.com | Low E-factor, high atom economy. organic-chemistry.orgrsc.org |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy input compared to conventional heating. pensoft.netpensoft.net | Improved energy efficiency. |

| Photochemical Synthesis | Mild reaction conditions (ambient temperature), use of light as a "green" reagent. | High selectivity can lead to reduced waste. |

Chemical Reactivity, Functionalization, and Derivatization Strategies

Electrophilic and Nucleophilic Transformations of the Pyrroline (B1223166) Ring

The pyrroline ring's reactivity is characterized by the interplay between its electron-rich nitrogen atom and the electron-withdrawing carboxylic acid group. This allows for both electrophilic and nucleophilic attacks at different positions of the ring.

The carboxylic acid group is a primary site for functionalization. Standard organic transformations can be employed to convert it into a variety of other functional groups. For instance, reduction of the carboxylic acid can yield the corresponding primary alcohol. Reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are effective for this transformation. imperial.ac.uk The choice of reducing agent can be critical for selectivity, especially in the presence of other reducible groups like esters. imperial.ac.uk

Conversely, the carboxylic acid can be converted into more reactive acylating agents such as acid chlorides or anhydrides. mnstate.edu These activated derivatives serve as versatile intermediates for the synthesis of esters and amides. mnstate.edulibretexts.org The conversion to an acid chloride can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mnstate.edu

The double bond within the pyrroline ring is susceptible to various addition reactions. For example, halogenation can introduce halogen atoms across the double bond, leading to di-substituted pyrrolidine (B122466) derivatives. These reactions typically proceed through an electrophilic addition mechanism.

Furthermore, the nitrogen atom can influence the reactivity of the ring. N-acylation or N-alkylation can alter the electron density of the pyrroline ring, thereby modulating its reactivity towards electrophiles and nucleophiles.

Development of Substituted 2,5-Dihydro-1H-pyrrole-3-carboxylic Acid Derivatives

The synthesis of substituted derivatives of this compound is a key area of research, aiming to explore the structure-activity relationships of this scaffold.

The secondary amine in the pyrroline ring readily undergoes N-alkylation and N-acylation. N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. mdpi.comnih.gov A green chemistry approach for N-alkylation utilizes propylene (B89431) carbonate as both a reagent and a solvent, avoiding the need for genotoxic alkyl halides. mdpi.comnih.gov

N-acylation is another common transformation, typically carried out using acyl chlorides or anhydrides. researchgate.net These reactions are often facilitated by a base to neutralize the hydrogen halide byproduct. The resulting N-acyl derivatives exhibit modified chemical and physical properties. Direct N-acylation with carboxylic acids is also possible using coupling agents. researchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reactant | Reagent | Product | Reference |

| This compound | Propylene Carbonate | N-(2-hydroxypropyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid | mdpi.comnih.gov |

| This compound | Acyl Chloride | N-Acyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid | researchgate.net |

This table is for illustrative purposes and does not represent an exhaustive list.

The carboxylic acid functionality is a prime target for derivatization to form esters, amides, and hydrazides.

Esters: Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using an activated form of the carboxylic acid, such as an acid chloride, with an alcohol. libretexts.orgorgsyn.org The use of different alcohols allows for the synthesis of a wide array of esters with varying properties. orgsyn.org

Amides: Amide derivatives are synthesized by reacting the carboxylic acid with an amine. This can be done directly, often requiring high temperatures, or more commonly through an activated intermediate like an acid chloride or by using coupling reagents. libretexts.orggoogle.comnih.gov A variety of amines can be used to generate a diverse library of amide derivatives. google.comnih.gov

Hydrazides: Hydrazides are prepared by the reaction of the carboxylic acid or its ester with hydrazine (B178648) hydrate. osti.govnih.govresearchgate.net This reaction, known as hydrazinolysis, is a standard method for introducing the hydrazide functional group. researchgate.net

Table 2: Synthesis of Carboxyl Group Derivatives

| Derivative | Synthetic Method | Reagents | Reference |

| Esters | Fischer Esterification | Alcohol, Acid Catalyst | libretexts.org |

| Esters | Acyl Chloride Route | Alcohol, Base | orgsyn.org |

| Amides | Direct Amidation | Amine, High Temperature | libretexts.org |

| Amides | Coupling Agent Route | Amine, Coupling Agent (e.g., HATU) | nih.gov |

| Hydrazides | Hydrazinolysis of Ester | Hydrazine Hydrate | osti.govresearchgate.net |

This table provides a general overview of synthetic strategies.

Halogenation of the pyrroline ring can be achieved, although the reactivity is influenced by the existing substituents. For instance, the synthesis of halogenated derivatives of related pyrrole (B145914) structures has been reported, suggesting that similar strategies could be applied to this compound. The conditions for such reactions would need to be carefully optimized to control the regioselectivity and extent of halogenation.

Incorporation of Heterocyclic Moieties

The pyrrole nucleus is a fundamental structural motif in numerous biologically active compounds. The synthesis of derivatives of this compound incorporating other heterocyclic moieties is a key strategy in drug discovery. For instance, the synthesis of pyrrole-3-carboxylic acid amides is of considerable interest due to this substructure's presence in successful drugs like Atorvastatin and Sunitinib. mdpi.com

One approach involves the transformation of the hemiaminal moiety of pyrrolizine derivatives, which can be synthesized from pyrrole-2-carbinols. For example, a pyrrolizine can be reacted with catalytic amounts of Sc(OTf)₃ to form an iminium ion, which is then trapped by another pyrrole molecule to furnish a 3-(1H-pyrrol-2-yl)-pyrrolizine derivative. nih.gov This method demonstrates the potential to link the pyrrole core to other heterocyclic systems.

Furthermore, the development of one-pot synthesis methods facilitates the creation of diverse pyrrole derivatives. A continuous flow synthesis has been reported for producing highly substituted pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. syrris.comresearchgate.net This method can be extended to synthesize pyrrole-3-carboxamides by coupling the resulting carboxylic acids with various amines, thereby introducing additional structural and heterocyclic diversity. syrris.com

The table below summarizes some examples of the incorporation of heterocyclic moieties onto the pyrrole scaffold.

| Starting Material | Reagents and Conditions | Product | Reference |

| Pyrrolizine | Sc(OTf)₃, Pyrrole | 3-(1H-pyrrol-2-yl)-pyrrolizine | nih.gov |

| tert-Butyl acetoacetates, amines, 2-bromoketones | Continuous flow synthesis | Substituted pyrrole-3-carboxylic acids | syrris.comresearchgate.net |

| Substituted pyrrole-3-carboxylic acids | Diverse amines | Pyrrole-3-carboxamides | syrris.com |

Rearrangement Reactions and Tautomerism Studies

The structural framework of this compound and its derivatives is amenable to rearrangement reactions and exhibits interesting tautomeric properties.

Rearrangement reactions can be a powerful tool in organic synthesis to create complex molecular architectures. While specific complex rearrangement reactions involving the parent this compound are not extensively detailed in the provided context, related structures undergo significant rearrangements. For example, the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, is a well-known reaction of allyl aryl ethers to form ortho-allylated phenols, proceeding through a cyclohexadienone intermediate. byjus.com Such principles of sigmatropic rearrangements could potentially be applied to suitably substituted derivatives of this compound.

Tautomerism is a key feature of certain derivatives of this scaffold. For example, substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which can be prepared through three-component reactions, exhibit tautomerism. beilstein-journals.org This is attributed to the small energy difference between the tautomeric forms and a significant rate constant for their interconversion. beilstein-journals.org Computational studies have shown that 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives, synthesized from these 2-pyrrolidinone (B116388) precursors, exist in an enamine form stabilized by an intramolecular hydrogen bond. beilstein-journals.org

A notable aspect of this compound (3,4-dehydroproline) is its influence on the cis-trans isomerism of the peptide bond when incorporated into a peptide chain. nih.govbeilstein-journals.orgnih.gov The 3,4-double bond leads to a flattening of the pyrrolidine ring. nih.govbeilstein-journals.orgnih.gov While the equilibrium of the trans/cis ratio of the amide bond is not significantly altered compared to proline, the energy barrier for the cis-trans isomerization is increased. nih.govbeilstein-journals.orgnih.gov This is thought to be due to a repulsive effect between the amide oxygen and the double bond in the transition state. nih.gov

| Phenomenon | Key Findings | Compound Class | Reference |

| Tautomerism | Existence of multiple tautomeric forms due to low energy differences and high interconversion rates. | Substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones | beilstein-journals.org |

| Tautomerism | Stabilization of the enamine form through intramolecular hydrogen bonding. | 1,4,5-Trisubstituted pyrrolidine-2,3-diones | beilstein-journals.org |

| Isomerism | Increased energy barrier for cis-trans amide bond rotation. | Peptides containing 3,4-dehydroproline | nih.govbeilstein-journals.orgnih.gov |

Reaction Kinetics and Mechanistic Elucidation of Key Transformations

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing synthetic routes and predicting product outcomes.

Kinetic studies on the cis-trans isomerization of the amide bond in N-acyl-3,4-dehydroproline derivatives have revealed that the 3,4-double bond increases the rotational barrier. beilstein-journals.orgnih.gov For example, the free energy of activation for this isomerization is higher in N-acetyl-3,4-dehydroproline methyl ester compared to its saturated counterpart. beilstein-journals.org This suggests that the double bond destabilizes the transition state of the rotation. beilstein-journals.orgnih.gov

Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), provide deep insights into reaction pathways. For the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 4-acetyl-3-hydroxy-3-pyrroline-2-ones and amines, a possible reaction mechanism has been proposed based on computational results. beilstein-journals.org These calculations indicate that the formation of the main product is favored kinetically over thermodynamically. beilstein-journals.org

The Paal-Knorr reaction, a classical method for synthesizing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia, proceeds through the elimination of water. nih.govyoutube.com The mechanism involves the nucleophilic attack of the amine on the carbonyl groups, followed by cyclization and dehydration.

Continuous flow synthesis of pyrrole-3-carboxylic acids via the Hantzsch reaction utilizes the in-situ generated HBr to hydrolyze a tert-butyl ester. syrris.comresearchgate.net The mechanism of the Hantzsch pyrrole synthesis involves the condensation of an α-halo ketone, a β-ketoester, and an amine.

The table below outlines key kinetic and mechanistic findings for reactions involving this chemical class.

| Reaction | Kinetic/Mechanistic Insight | Method of Study | Reference |

| cis-trans Amide Isomerization | The 3,4-double bond increases the rotational energy barrier. | NMR spectroscopy | beilstein-journals.orgnih.gov |

| Pyrrolidine-2,3-dione Synthesis | The reaction is under kinetic rather than thermodynamic control. | DFT Calculations | beilstein-journals.org |

| Paal-Knorr Pyrrole Synthesis | Proceeds via nucleophilic attack, cyclization, and dehydration. | General Mechanistic Principles | nih.govyoutube.com |

| Hantzsch Pyrrole Synthesis (Flow) | In-situ generated HBr facilitates ester hydrolysis. | Experimental observation in a flow reactor | syrris.comresearchgate.net |

Applications in Advanced Organic Synthesis and Materials Science

Role as Chiral Building Blocks and Intermediates

2,5-Dihydro-1H-pyrrole-3-carboxylic acid and its derivatives are pivotal chiral building blocks, serving as precursors for a wide array of enantiomerically pure compounds. nih.gov The inherent chirality of these molecules is leveraged in asymmetric synthesis to construct complex target molecules with high stereocontrol.

A significant application lies in the dirhodium tetracarboxylate-catalyzed asymmetric C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole. acs.orgnih.gov This methodology allows for the highly enantio- and diastereoselective introduction of functional groups at the C2 position. acs.orgnih.gov For instance, the reaction with aryldiazoacetates, using a chiral rhodium catalyst like Rh₂(S- or R-PTAD)₄, can yield C-H functionalization products in high yields (up to 87%) and with excellent stereoselectivity (up to 97% ee and >20:1 d.r.). acs.orgnih.gov This approach has been successfully applied to the synthesis of pharmaceutically relevant pyrrolidines and natural products like (−)-dragocin D. acs.orgnih.gov

The versatility of these chiral building blocks is further demonstrated by the ability to perform double C-H functionalization on the dihydropyrrole ring, leading to C2-symmetric or differentially functionalized products with high enantioselectivity. acs.org This opens avenues for creating complex and diverse molecular scaffolds. acs.org The resulting products, possessing orthogonal functional groups, can undergo further selective transformations, such as Suzuki-Miyaura coupling or ester hydrolysis, without compromising the stereochemical integrity of the molecule. acs.org

Furthermore, enzymatic kinetic resolution has been employed to efficiently synthesize the (S)-enantiomer of 1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid. researchgate.net This method, utilizing an immobilized lipase (B570770) from Candida antarctica (Novozyme 435®), achieves over 95% enantioselectivity, providing a practical route to this valuable chiral intermediate. researchgate.net

Precursors for Complex Heterocyclic Scaffolds (e.g., Pyrroles, Pyrroloquinolines)

The structural framework of this compound serves as a versatile precursor for the synthesis of more complex heterocyclic systems, including pyrroles and pyrroloquinolines. These scaffolds are prevalent in numerous biologically active compounds and functional materials.

The transformation of dihydropyrrole derivatives into fully aromatic pyrroles is a key strategy. For example, the N-Boc protected dihydropyrrole can be functionalized and subsequently aromatized to yield substituted pyrroles. acs.org One approach involves a sequence of aza-Baylis-Hillman reaction, N-allylation, ring-closing metathesis, and subsequent removal of the tosyl group with simultaneous aromatization to furnish 2-aryl-1H-pyrrole-3-carboxylic acid esters. acs.org These esters can then be saponified to the corresponding carboxylic acids, which are key intermediates for further elaboration. acs.org

Moreover, the dihydropyrrole core can be elaborated into more complex fused heterocyclic systems. For instance, the carbene-induced C-H functionalization strategy provides access to complex pharmaceutically relevant scaffolds that would be challenging to synthesize via other methods. acs.org The ability to introduce various functional groups onto the dihydropyrrole ring allows for subsequent cyclization reactions to form bicyclic and polycyclic structures. As an example, the [6+2]-cycloaddition of 2-methide-2H-pyrroles, generated in situ from 1H-pyrrole-2-carbinols, with aldehydes provides a direct route to highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.gov

The development of continuous flow methodologies has also facilitated the synthesis of highly substituted pyrrole-3-carboxylic acid derivatives. syrris.com This one-step process, starting from commercially available materials, utilizes the in-situ generated HBr to hydrolyze a tert-butyl ester, directly affording the desired pyrrole-3-carboxylic acid. syrris.com This efficient method is particularly valuable for the rapid generation of libraries of these important heterocyclic compounds. syrris.com

Ligand Design in Coordination Chemistry

While direct investigation into the coordination properties of this compound itself is not extensively detailed in the provided context, the broader class of pyrrole-2-carboxylic acids and their derivatives are known to act as ligands in coordination chemistry. wikipedia.org The nitrogen atom of the pyrrole (B145914) ring and the oxygen atoms of the carboxylate group provide potential coordination sites for metal ions. The structural rigidity and electronic properties of the pyrrole ring can be fine-tuned through substitution, influencing the coordination behavior and the properties of the resulting metal complexes. The ability to introduce chirality into the ligand, as demonstrated by the synthesis of enantiomerically pure dihydropyrrole carboxylic acids, is of significant interest for applications in asymmetric catalysis, where chiral metal complexes are employed to control the stereochemical outcome of reactions.

Contributions to Methodology Development in Organic Chemistry

The unique reactivity of this compound and its derivatives has significantly contributed to the development of new synthetic methodologies in organic chemistry.

A prime example is the advancement in C-H functionalization reactions. acs.orgacs.org The selective C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole at the α-N C2 position, catalyzed by dirhodium tetracarboxylates, stands in contrast to the more common cyclopropanation reaction observed with other diazo compounds. acs.orgacs.org This work has expanded the toolkit of C-H activation, demonstrating the potential for highly selective and enantioselective transformations on electron-rich heterocyclic systems. acs.orgacs.org Computational studies have been instrumental in understanding the mechanistic differences that govern this divergent reactivity between donor/acceptor carbenes and acceptor carbenes. acs.org

Furthermore, the synthesis of these dihydropyrrole derivatives has spurred the development of efficient reaction sequences. For example, a concise synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid was achieved through a sequence involving ring-closing metathesis, directed alkoxycarbonylation, and enzymatic kinetic resolution. researchgate.net This multi-step process showcases the integration of different synthetic strategies to access valuable chiral building blocks.

The development of continuous flow synthesis for pyrrole-3-carboxylic acids represents another methodological advancement. syrris.com This approach offers significant advantages over traditional batch processing, including improved efficiency, safety, and scalability, facilitating the rapid synthesis of these important compounds. syrris.com

The following table provides a summary of key reactions and their significance in methodology development:

| Reaction | Catalyst/Reagent | Key Feature | Significance |

| Asymmetric C-H Functionalization | Dirhodium tetracarboxylate | High enantio- and diastereoselectivity at the C2 position. acs.orgacs.org | Expands the scope of C-H activation and provides access to chiral pyrrolidines. acs.orgacs.org |

| Ring-Closing Metathesis | Grubbs' catalyst | Formation of the dihydropyrrole ring from diallylamine (B93489) derivatives. researchgate.net | Efficient construction of the core heterocyclic scaffold. researchgate.net |

| Enzymatic Kinetic Resolution | Novozyme 435® | High enantioselectivity (>95% ee) for the (S)-enantiomer. researchgate.net | Provides a practical route to enantiomerically pure building blocks. researchgate.net |

| Continuous Flow Synthesis | In-situ generated HBr | One-step synthesis of pyrrole-3-carboxylic acids. syrris.com | Enables rapid and efficient production of diverse pyrrole derivatives. syrris.com |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of 2,5-Dihydro-1H-pyrrole-3-carboxylic acid. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

1D and 2D NMR Techniques for Structural Assignment

While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on established values for similar structural motifs. pdx.eduoregonstate.eduorganicchemistrydata.org The molecule's structure (C₅H₇NO₂) contains five distinct carbon environments and six non-exchangeable protons, plus the labile NH and OH protons.

¹H NMR Spectroscopy: The proton spectrum is expected to show signals for the vinyl, allylic/alpha-amino, and methylene (B1212753) protons. The vinyl proton (H-4) would appear in the olefinic region, deshielded by the double bond. The protons on the C-2 and C-5 positions are adjacent to the nitrogen atom and would exhibit characteristic shifts. The acidic proton of the carboxylic acid would typically appear as a broad singlet at a very downfield chemical shift (>10 ppm), while the N-H proton signal's position and appearance would be highly dependent on the solvent and concentration. oregonstate.eduprinceton.edu

¹³C NMR Spectroscopy: The carbon spectrum would display five signals. The carbonyl carbon (C=O) of the carboxylic acid would be the most downfield signal, typically in the 170-185 ppm range. princeton.edu The two olefinic carbons (C-3 and C-4) would resonate in the 100-150 ppm region, with C-3 being further downfield due to the attachment of the electron-withdrawing carboxylic group. The saturated carbons (C-2 and C-5) adjacent to the nitrogen would appear in the aliphatic region. wisc.edu

2D NMR Spectroscopy: To confirm these assignments, several 2D NMR experiments are indispensable:

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between protons. Key correlations would be expected between the H-4 vinyl proton and the H-5 methylene protons, and potentially a weaker, long-range coupling to the H-2 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying connectivity across quaternary carbons and heteroatoms. Correlations would be observed between the carbonyl carbon and protons two or three bonds away (e.g., H-2 and H-4). princeton.edu Similarly, the C-3 quaternary carbon would show correlations to the H-2, H-4, and H-5 protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, aiding in conformational analysis.

Predicted NMR Data for this compound

This table is predictive and based on typical chemical shift values for the functional groups present.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| -COOH | >10 (broad s) | ~175 | H-2, H-4 → C OOH |

| N-H | Variable (broad) | - | H-2, H-5 → N H |

| C-2 | ~4.0-4.5 (m) | ~55-65 | H-2 → C-3, C-4, C-5, COOH |

| C-3 | - | ~135-145 | H-4, H-2 → C -3 |

| C-4 | ~6.5-7.0 (m) | ~125-135 | H-4 → C-2, C-3, C-5 |

| C-5 | ~3.8-4.3 (m) | ~50-60 | H-5 → C-3, C-4 |

Dynamic NMR for Conformational Analysis

The 2,5-dihydropyrrole ring is not perfectly planar and can exist in various conformations, often described as an "envelope" or "twist" form, which can interconvert. Dynamic NMR (DNMR) spectroscopy is a technique used to study these conformational changes that occur on the NMR timescale.

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, if the ring inversion is fast, the signals for axially and equatorially positioned protons on C-5, for example, would appear as a time-averaged, sharp signal. As the temperature is lowered, the rate of interconversion decreases. If the rate becomes slow enough, separate signals for the distinct axial and equatorial protons might be resolved. From the coalescence temperature—the point at which the two separate signals merge into one broad peak—the energy barrier (ΔG‡) for the ring inversion process can be calculated. This provides valuable thermodynamic data about the conformational flexibility of the molecule.

Mass Spectrometry (MS) Applications

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). For this compound (C₅H₇NO₂), the calculated monoisotopic mass is 113.0477 u. An HRMS measurement, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), that yields a mass very close to this value would confirm the elemental formula, ruling out other combinations of atoms that might have the same nominal mass. sdu.dk ESI in negative mode is particularly well-suited for analyzing carboxylic acids. oregonstate.edu

Fragmentation Pattern Analysis

A primary and highly characteristic fragmentation for a carboxylic acid is the loss of the carboxyl group as a COOH radical (loss of 45 u) or through decarboxylation with the loss of CO₂ (loss of 44 u). Another common fragmentation is the loss of water (18 u). For the parent 2,5-dihydro-1H-pyrrole, the molecular ion is observed at m/z 69, and a major fragment is seen at m/z 41, corresponding to the loss of ethylene (B1197577) (C₂H₄). nist.gov

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity | Possible Origin |

|---|---|---|

| 113 | [M]⁺ | Molecular Ion |

| 95 | [M - H₂O]⁺ | Loss of water from the carboxylic acid |

| 68 | [M - COOH]⁺ | Loss of the carboxylic acid group |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making these methods excellent for identifying the types of bonds present in a molecule. spectroscopyonline.com

For this compound, the IR spectrum would be expected to show several key absorption bands. The most prominent would be a very broad O-H stretching band from the carboxylic acid's hydrogen-bonded dimer form, typically spanning from 3500 to 2500 cm⁻¹. spectroscopyonline.com Overlapping this region, a moderate N-H stretching band from the secondary amine would be expected around 3400-3300 cm⁻¹. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is a key diagnostic peak, appearing around 1730-1700 cm⁻¹. spectroscopyonline.com Additionally, the C=C stretch of the double bond would give a signal in the 1680-1620 cm⁻¹ region, and the C-N stretching vibration would appear in the fingerprint region. nist.gov

Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic acid) | Stretch | 3500 - 2500 | Broad, Strong |

| N-H (Amine) | Stretch | 3400 - 3300 | Moderate |

| C-H (sp² and sp³) | Stretch | 3100 - 2850 | Moderate |

| C=O (Carboxylic acid) | Stretch | 1730 - 1700 | Strong |

| C=C (Alkene) | Stretch | 1680 - 1620 | Moderate-Weak |

| C-O (Carboxylic acid) | Stretch | 1320 - 1210 | Strong |

Raman spectroscopy would provide complementary information. While the polar C=O and O-H bonds would give strong IR signals, the more symmetric and less polar C=C double bond would be expected to produce a relatively strong signal in the Raman spectrum, confirming its presence.

X-ray Crystallography for Solid-State Structural Determination

For instance, the crystal structure of derivatives such as 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid has been successfully determined, providing critical insights into their solid-state conformation. tandfonline.com Similarly, the structures of various substituted pyrroline-based nitroxide radicals, including those derived from 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid amide, have been elucidated using this method. rsc.org The data obtained from X-ray crystallography, including unit cell dimensions, space group, and atomic coordinates, are often deposited in crystallographic databases for reference.

The process generally involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the positions of the atoms can be determined. This has been applied to various complex molecules incorporating the this compound scaffold. acs.orgnih.gov

Table 1: Representative Crystallographic Data Collection and Refinement Parameters

| Parameter | Details |

| Radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54187 Å) |

| Diffractometer | Rigaku FR-X Ultrahigh Brilliance or MM-007HF High Brilliance |

| Data Collection | ω steps or ω and φ steps |

| Data Processing | CrystalClear (including corrections for Lorentz, polarization, and absorption) |

| Structure Solution | Charge-flipping (Superflip), direct methods (SIR), dual-space (SHELXT), or Patterson methods (PATTY) |

| Refinement | Full-matrix least-squares against F2 (SHELXL) |

| Hydrogen Atoms | Refined using a riding model |

| Software Interface | Olex2 |

| Note: This table represents typical parameters and software used in the crystallographic analysis of related compounds and may vary depending on the specific crystal and instrumentation. rsc.org |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC, UPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are indispensable for assessing the purity of this compound and its derivatives. These techniques are also critical for determining the enantiomeric excess (ee) of chiral compounds, which is a crucial parameter in asymmetric synthesis. google.comgoogle.com

Purity Assessment:

Reverse-phase HPLC is commonly employed to determine the purity of these compounds. A C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like acetonitrile (B52724). google.comfiu.edu The sample is injected into the system, and its components are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is typically used to monitor the elution of the compounds. google.com The purity is then calculated by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram.

Enantiomeric Excess Determination:

For chiral derivatives of this compound, the determination of enantiomeric excess is vital. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). Columns such as Chirobiotic V and Chiracel series (e.g., AD-H, OD-H) have been successfully used for this purpose. google.comacs.org The chiral stationary phase interacts differently with the two enantiomers, leading to their separation and allowing for their individual quantification.

In a documented example, the enantiomeric excess of (S)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid was determined using a Chiracel AD-H column with a hexane/2-propanol mobile phase. acs.org Similarly, the enantiomeric purity of hydrogenated products of 1-benzyl-4-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid has been assessed using chiral HPLC. google.com

Table 2: Example HPLC Conditions for Analysis of this compound Derivatives

| Parameter | Purity and ee Determination | Enantiomeric Excess Determination |

| Column | Chirobiotic V (25 cm x 4.6 mm) google.com | Chiracel AD-H (5 mm) acs.org |

| Mobile Phase | 55% Ammonium acetate buffer (pH 6) / 45% Acetonitrile google.com | Hexane / 2-propanol (9:1) acs.org |

| Flow Rate | 1 mL/min google.com | 1.0 mL/min acs.org |

| Temperature | 25 °C google.com | Not specified |

| Detection | 220 nm google.com | Not specified |

| Sample Prep | 1 mg in 1 mL acetonitrile google.com | Not specified |

UPLC, a more recent development, offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. It utilizes columns with smaller particle sizes and instrumentation capable of handling higher pressures. UPLC has been applied in the analysis of complex biological and chemical samples, including those containing pyrrole (B145914) derivatives. ufrn.br

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2,5-Dihydro-1H-pyrrole-3-carboxylic acid, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its most stable three-dimensional structure. researchgate.net These calculations optimize the molecular geometry by finding the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

The electronic structure is also a key output of DFT studies. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

DFT provides a reliable method for predicting spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govsemanticscholar.org By computing the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a powerful tool for structure verification. sciforum.net

Similarly, theoretical vibrational frequencies can be calculated. By computing the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies (typically presented in cm⁻¹) can be determined. researchgate.net These calculated frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. A Potential Energy Distribution (PED) analysis is often performed to assign the calculated frequencies to specific vibrational modes of the molecule, such as stretching, bending, or twisting of functional groups. researchgate.net

Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements known as conformers. The puckering of the dihydropyrrole ring and the orientation of the carboxylic acid group are key sources of conformational isomerism. researchgate.net

A Potential Energy Surface (PES) scan is a computational technique used to explore these conformational possibilities. uni-rostock.de In a PES scan, one or more dihedral angles are systematically rotated in steps, and at each step, the energy of the molecule is calculated after optimizing the rest of the geometry. researchgate.net This process maps the energy landscape, identifying low-energy stable conformers (local minima) and the energy barriers (transition states) that separate them. researchgate.netuni-rostock.de For this compound, this analysis would reveal the preferred ring conformation (e.g., envelope or twist) and the rotational preference of the C-C bond connecting the carboxylic acid group to the pyrrole (B145914) ring.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically model a molecule in isolation or with simplified solvent models, Molecular Dynamics (MD) simulations offer a way to study its behavior in a more realistic, dynamic environment. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule's conformation evolves over time. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape in solution. researcher.life By simulating the molecule for nanoseconds or longer, it is possible to observe transitions between different conformers and determine their relative populations. mdpi.com This provides a more complete picture than static calculations, as it accounts for the influence of solvent interactions and thermal energy on the molecule's flexibility and preferred shapes. nih.gov The resulting free energy landscape can highlight the most populated conformational states, which are often relevant for biological activity. mdpi.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions. By modeling the reaction pathway, researchers can understand how reactants are converted into products. u-szeged.hu For a reaction involving this compound, such as its synthesis or a metabolic transformation, quantum chemical methods can be used to locate the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net

Characterizing the TS is crucial for understanding the reaction's kinetics. The energy difference between the reactants and the TS, known as the activation energy or energy barrier, determines the reaction rate. nih.gov Computational methods can calculate this barrier and also identify any intermediate species that may be formed during the reaction. researchgate.net This detailed mechanistic insight provides a theoretical foundation for optimizing reaction conditions or designing related chemical processes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Derivations (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net The fundamental principle is that the activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. nih.gov

For a series of derivatives of this compound, a QSAR model could be developed to predict their potential as, for example, enzyme inhibitors. documentsdelivered.com The process involves several steps:

Data Set Assembly : A collection of molecules with known chemical structures and measured biological activities (e.g., IC₅₀ values) is required. nih.gov

Descriptor Calculation : For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties. researchgate.net

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the observed biological activity. researchgate.net

Validation : The predictive power of the QSAR model is rigorously tested, often using an external set of compounds not used in the model's creation. nih.gov

A successful QSAR model can provide valuable insights into which molecular properties are most important for activity and can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov

Exploration of Biological Interactions and Mechanistic Pathways Excluding Clinical Human Trials

Biosynthesis and Metabolism of Related Pyrroline (B1223166) and Pyrrolidine (B122466) Carboxylic Acids

The biosynthesis and metabolism of pyrroline and pyrrolidine carboxylic acids are central to amino acid transformations in a wide range of organisms, from bacteria to plants and mammals. nih.gov These pathways are crucial for protein synthesis, stress response, and maintaining cellular redox balance. oup.comnih.gov A key intermediate in these processes is 1-Pyrroline-5-carboxylic acid (P5C), which sits at the metabolic crossroads of proline, glutamate (B1630785), and ornithine metabolism. wikipedia.orgfrontiersin.orghmdb.ca

1-Pyrroline-5-carboxylic acid (P5C) is a critical intermediate in both the synthesis and degradation of proline. frontiersin.org In solution, P5C exists in a spontaneous equilibrium with glutamate-γ-semialdehyde (GSA). oup.comwikipedia.org

The primary pathway for proline biosynthesis in most organisms begins with the amino acid glutamate. wikipedia.orgfrontiersin.org In plants and many bacteria, glutamate is converted to P5C in two successive steps catalyzed by a single bifunctional enzyme. frontiersin.orgnih.gov Alternatively, P5C can also be synthesized from ornithine, an intermediate of the urea (B33335) cycle, via the action of ornithine aminotransferase (OAT). frontiersin.org

Proline catabolism is essentially the reverse of its synthesis, starting with the oxidation of proline to P5C, a reaction catalyzed by proline dehydrogenase (PRODH). frontiersin.orgnih.gov The resulting P5C is then further oxidized to glutamate. researchgate.netwikipedia.org This metabolic link allows P5C to serve as an interface between the urea cycle and the tricarboxylic acid (TCA) cycle. hmdb.ca The interconversion between proline and P5C also functions as a shuttle for redox equivalents between the cytosol and mitochondria. nih.gov

The metabolic pathways involving P5C are tightly regulated by a set of key enzymes that catalyze its formation and conversion.

Pyrroline-5-carboxylate Synthase (P5CS): This is a key regulatory enzyme in the proline biosynthesis pathway from glutamate. nih.gov P5CS is a bifunctional enzyme that first catalyzes the phosphorylation of glutamate to form γ-glutamyl phosphate (B84403), an ATP-dependent reaction. nih.govbohrium.com In the second step, it facilitates the NADPH-dependent reduction of γ-glutamyl phosphate to glutamate-γ-semialdehyde (GSA), which then spontaneously cyclizes to form P5C. nih.govfrontiersin.org The activity of P5CS is often subject to feedback inhibition by proline, which helps regulate its intracellular concentration. nih.gov In plants, P5CS gene expression is notably induced by osmotic stress, highlighting its role in producing proline as a protective osmolyte. oup.comnih.gov

Pyrroline-5-carboxylate Reductase (PYCR/P5CR): This enzyme catalyzes the final step in proline biosynthesis, reducing P5C to L-proline. wikipedia.org This reaction uses NADH or NADPH as a cofactor. nih.govnih.gov PYCR is a crucial housekeeping enzyme found in all domains of life, essential for generating proline for protein synthesis and other cellular functions. nih.govjanelia.org In humans, there are three PYCR isozymes (PYCR1, PYCR2, PYCR3) which exhibit different kinetic properties and substrate preferences. researchgate.net The enzyme's function is also linked to cellular redox homeostasis, as its activity generates NADP+ or NAD+. nih.govresearchgate.net

Pyrroline-5-carboxylate Dehydrogenase (P5CDH): This enzyme is central to proline degradation, catalyzing the NAD(P)+-dependent oxidation of P5C/GSA to glutamate. wikipedia.orgproteopedia.org P5CDH is essential for converting the nitrogen stored in proline back into a usable form (glutamate) after a period of stress. oup.comresearchgate.net In plants, the absence of P5CDH activity leads to the accumulation of P5C, which can be toxic and may trigger programmed cell death, linking proline metabolism to stress signaling and cellular survival pathways. oup.comresearchgate.net In humans, P5CDH is encoded by the ALDH4A1 gene, and mutations can lead to type II hyperprolinemia. wikipedia.orgproteopedia.org

Table 1: Key Enzymes in P5C Metabolism

| Enzyme | Abbreviation | Function | Pathway | Cofactor(s) |

|---|---|---|---|---|

| Pyrroline-5-carboxylate Synthase | P5CS | Catalyzes the conversion of Glutamate to P5C | Proline Biosynthesis | ATP, NADPH |

| Pyrroline-5-carboxylate Reductase | PYCR / P5CR | Catalyzes the reduction of P5C to Proline | Proline Biosynthesis | NADH, NADPH |

Investigations of Enzyme Inhibition Profiles (In Vitro)

Derivatives of pyrrole (B145914) and pyrrolidine have been the focus of extensive research as potential inhibitors of various enzyme classes due to their structural motifs that can interact with enzyme active sites.

Tyrosinase: Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis. Certain carboxylic acids have been shown to inhibit its activity. mdpi.comnih.gov For instance, L-pyroglutamic acid, a pyrrolidone derivative, exhibits competitive inhibition against mushroom tyrosinase with a half-maximal inhibitory concentration (IC50) of 3.38 mM. nih.gov Its inhibitory mechanism is partly attributed to the acidification of the microenvironment, which suppresses tyrosinase activity. mdpi.com Other studies have identified various compounds, including kojic acid analogs and cinnamic acid esters, as potent tyrosinase inhibitors, often acting as competitive or mixed-type inhibitors. nih.govmdpi.com

DNA Gyrase: Bacterial DNA gyrase is an essential type IIA topoisomerase and a well-established target for antibacterial agents. nih.gov A class of compounds known as N-phenylpyrrolamides has been identified as potent ATP-competitive inhibitors of the GyrB subunit of DNA gyrase. nih.govrsc.org Systematic structural modifications of the pyrrole ring, such as the introduction of dichloro- and methyl-substituents, have led to compounds with low nanomolar IC50 values against E. coli DNA gyrase. nih.govrsc.org For example, one optimized N-phenylpyrrolamide derivative demonstrated an IC50 of 47 nM. rsc.org Another series of pyrrole derivatives showed potent inhibition of S. aureus DNA gyrase, with one compound recording an IC50 of 0.0236 µM, which was more potent than the reference antibiotic gentamicin. nih.gov

Table 2: In Vitro Kinase Inhibition by Pyrrole-Related Compounds

| Compound Class | Target Enzyme | Organism | Inhibition Type | IC50 Value |

|---|---|---|---|---|

| L-Pyroglutamic acid | Tyrosinase | Mushroom | Competitive | 3.38 mM nih.gov |

| N-phenylpyrrolamide (Compound C) | DNA Gyrase | E. coli | ATP-competitive | 47 nM rsc.org |

Histone deacetylases (HDACs) are a class of hydrolases that play a critical role in epigenetic regulation by removing acetyl groups from histones and other proteins. researchgate.netmdpi.com Dysregulation of HDAC activity is linked to various cancers, making them a key therapeutic target. mdpi.com Several classes of pyrrole-containing compounds have been developed as HDAC inhibitors. researchgate.netnih.gov These inhibitors typically feature a structural motif consisting of a cap group that interacts with the enzyme surface, a linker, and a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site. researchgate.net

(1H)-pyrroles have been identified as a novel class of HDAC inhibitors that can induce histone hyperacetylation and restore the expression of growth-suppressing genes. researchgate.net Phenylpyrrole-based derivatives have also been developed, with some showing nanomolar inhibitory activity against specific HDAC isoforms, such as HDAC6. nih.govnih.gov For example, a series of N-linked 2-acetylpyrrole cap-based inhibitors with a hydroxamic acid ZBG showed potent activity, with one benzoylpyrrole derivative exhibiting comparable inhibitory effects to the approved drug SAHA. mdpi.com

Table 3: In Vitro HDAC Inhibition by Pyrrole-Based Compounds

| Compound Class | Target Enzyme(s) | Key Structural Feature |

|---|---|---|

| (1H)-Pyrroles | Class I HDACs | Pyrrole cap, zinc-chelating group researchgate.net |

| Phenylpyrrole derivatives | HDAC1, HDAC6 | Phenylpyrrole cap, varied linkers nih.gov |

| Pyrrolo-pyrimidine derivatives | HDAC6 | Hydroxamic acid zinc-binding group nih.gov |

Understanding the specific interactions between an inhibitor and its target enzyme is crucial for rational drug design. These interactions are governed by forces such as hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Pyrrolamide-DNA Gyrase Interactions: X-ray crystallography has revealed that N-phenylpyrrolamide inhibitors bind to the ATP-binding site on the GyrB subunit. nih.gov Key interactions include hydrogen bonds formed between the pyrrole NH and carbonyl groups with the side chain of a conserved aspartate residue (Asp73 in E. coli) and a conserved water molecule within the active site. nih.gov Halogen substitutions on the pyrrole ring can strengthen these hydrogen bonds by lowering the pKa of the NH group. nih.gov

Pyrrole-HDAC Interactions: Molecular modeling of (1H)-pyrrole-based HDAC inhibitors shows that they fit within the enzyme's active site. researchgate.net The zinc-chelating group coordinates with the catalytic zinc (II) ion, while the linear chain occupies a long hydrophobic channel. researchgate.net The pyrrole cap group interacts with aromatic and hydrophobic residues at the entrance of the active site channel. researchgate.net

PYCR1 Inhibitor Interactions: Although not focused on 2,5-Dihydro-1H-pyrrole-3-carboxylic acid, studies on the related enzyme Pyrroline-5-carboxylate Reductase 1 (PYCR1) provide valuable mechanistic insights. A fragment-based screening identified several carboxylic acid inhibitors that bind in the P5C substrate pocket. nih.gov X-ray crystal structures of these enzyme-inhibitor complexes showed that the inhibitor's carboxylate group forms crucial interactions with residues in the αK–αL loop of the active site and with conserved water molecules, mimicking the binding of the natural substrate. nih.gov

Cellular Pathway Modulation in In Vitro Systems